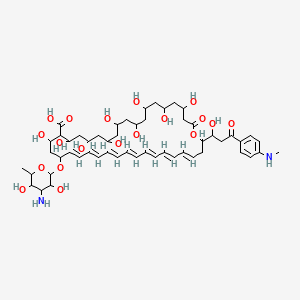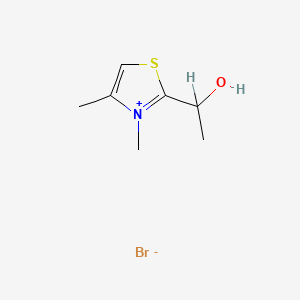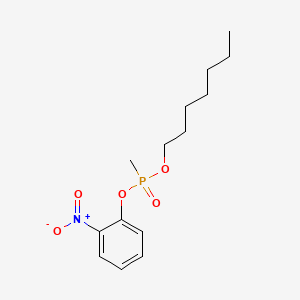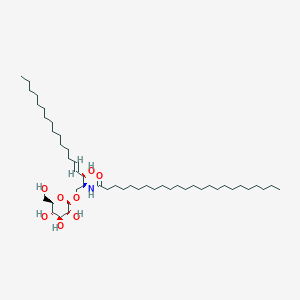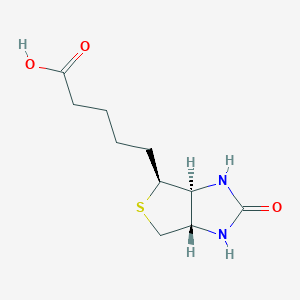
p-Coumaric acid 4-O-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Coumaric acid 4-O-sulfate is a phenolic compound derived from p-coumaric acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties. It is commonly found in various plant-based foods and is a significant metabolite in human biological fluids after the consumption of certain foods and beverages, such as coffee .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid 4-O-sulfate typically involves the sulfation of p-coumaric acid. This can be achieved through the reaction of p-coumaric acid with sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. Microbial cell factories can be engineered to produce phenolic acids, including p-coumaric acid, which can then be sulfated using chemical methods .
Chemical Reactions Analysis
Types of Reactions: p-Coumaric acid 4-O-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfate group under basic conditions.
Major Products:
Oxidation: Formation of p-benzoquinone derivatives.
Reduction: Formation of dihydro-p-coumaric acid derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
p-Coumaric acid 4-O-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference substance for drug impurities and reagents.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in preventing hepatic necrosis and cholestasis.
Industry: Utilized in the production of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
p-Coumaric acid 4-O-sulfate can be compared with other similar phenolic compounds:
p-Coumaric Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties but differs in its methoxy group substitution.
Caffeic Acid: Similar to p-coumaric acid but with an additional hydroxyl group, enhancing its antioxidant activity.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and bioavailability compared to its parent compound .
Comparison with Similar Compounds
- p-Coumaric Acid
- Ferulic Acid
- Caffeic Acid
- o-Coumaric Acid
- Vanillic Acid
Properties
Molecular Formula |
C9H8O6S |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+ |
InChI Key |
OYDCCWNLILCHDJ-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Synonyms |
zosteric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


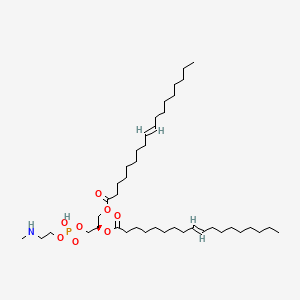
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)
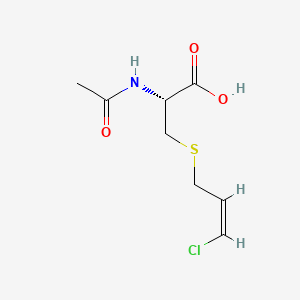


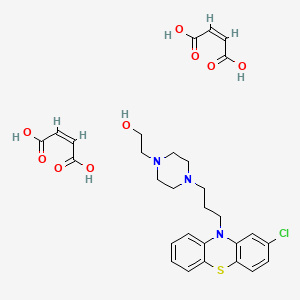

![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)
